- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

944718-31-4 structure
Nom du produit:5-bromo-1-methyl-1H-1,2,3-benzotriazole
Numéro CAS:944718-31-4
Le MF:C7H6BrN3
Mégawatts:212.046639919281
MDL:MFCD19288764
CID:3162053
PubChem ID:57642578
5-bromo-1-methyl-1H-1,2,3-benzotriazole Propriétés chimiques et physiques
Nom et identifiant
-
- 5-bromo-1-methylbenzotriazole
- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5-bromo-1-methyl-1H-1,2,3-benzotriazole
- AS06400
- CM10633
- AK151549
- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
- Z1966565729
- 5-Bromo-1-methyl-1H-benzotriazole (ACI)
-
- MDL: MFCD19288764
- Piscine à noyau: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
- La clé Inchi: PPUYITCIMJVKFE-UHFFFAOYSA-N
- Sourire: BrC1C=C2N=NN(C2=CC=1)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 153
- Surface topologique des pôles: 30.7
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,85 G / l) (25 ºC),
5-bromo-1-methyl-1H-1,2,3-benzotriazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-1G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 1g |
¥ 858.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-25G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 25g |
¥ 9,471.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-5G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 5g |
¥ 2,574.00 | 2023-04-12 | |
Enamine | EN300-193546-0.1g |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 95% | 0.1g |
$143.0 | 2023-09-17 | |
Alichem | A019092748-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$509.60 | 2023-08-31 | |
Chemenu | CM158928-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$287 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-200mg |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 200mg |
1121.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D624725-1G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 95% | 1g |
$170 | 2024-07-21 | |
abcr | AB442118-250 mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; . |
944718-31-4 | 95% | 250MG |
€284.50 | 2023-07-18 | |
Chemenu | CM158928-5g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 5g |
$1290 | 2021-06-08 |
5-bromo-1-methyl-1H-1,2,3-benzotriazole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 15 min, cooled; rt; 48 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 4 h, rt
1.2 4 h, rt
Référence
- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ; 6 - 11 h, rt
Référence
- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocyclesOrganometallics, 2023, 42(1), 1-5,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
Référence
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
Référence
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 4 h, 0 - 10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8
Référence
- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,
5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials
5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products
5-bromo-1-methyl-1H-1,2,3-benzotriazole Littérature connexe
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole

Pureté:99%/99%
Quantité:1g/5g
Prix ($):212.0/1057.0